REACTION_CXSMILES
|
CO[C:3]([CH:5]1[CH2:9][C:8](=[O:10])[N:7]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:6]1)=[O:4].[NH2:18][CH2:19][CH2:20][OH:21]>CO>[OH:21][CH2:20][CH2:19][NH:18][C:3]([CH:5]1[CH2:9][C:8](=[O:10])[N:7]([CH2:11][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:6]1)=[O:4]
|
Name
|
|
Quantity
|
46.7 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CN(C(C1)=O)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
36.7 g
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting slurry stirred in dichloromethane
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent removed at reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted 3×100 ml 1 N sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted 3×150 ml dichloromethane
|
Type
|
EXTRACTION
|
Details
|
again extracted 3×150 ml dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The aqueous layer was concentrated at reduced pressure
|
Type
|
FILTRATION
|
Details
|
The salts were filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OCCNC(=O)C1CN(C(C1)=O)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |